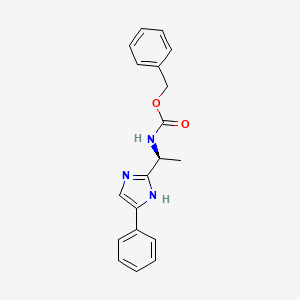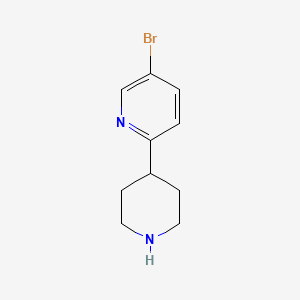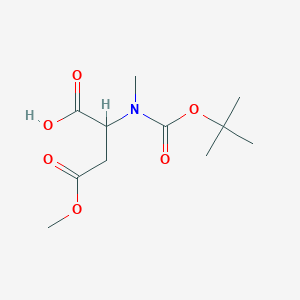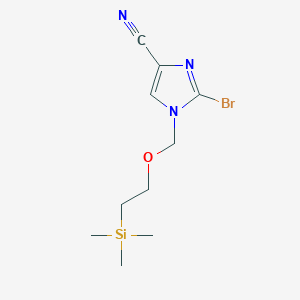
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile
Übersicht
Beschreibung
This compound contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The presence of the bromine atom indicates that it could potentially be used in substitution reactions. The trimethylsilyl ethoxy group is a common protecting group in organic synthesis, often used to protect sensitive alcohol functionalities during chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the introduction of the bromine atom and the trimethylsilyl ethoxy group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar imidazole ring, the linear bromine-carbon bond, and the tetrahedral silicon atom in the trimethylsilyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electrophilic bromine atom and the nucleophilic nitrogen atoms in the imidazole ring. The trimethylsilyl group could potentially be removed under certain conditions, revealing an alcohol group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar imidazole ring and the nonpolar trimethylsilyl group could give it unique solubility properties .Wissenschaftliche Forschungsanwendungen
Halogenation of SEM-Protected 2,2′-Bi-H-Imidazole
- In a study by Matthews, Whitten, and MccarthyJames (1987), the halogenation of 2,2′-Bi-1H-imidazole, when protected with the [2-(trimethylsilyl)ethoxy]methyl (SEM) blocking group, resulted in the synthesis of monohalogenated derivatives. This process demonstrates the application of the compound in the synthesis of specialized halogenated imidazoles (Matthews, Whitten, & MccarthyJames, 1987).
Synthesis of Cyano-Substituted 2-Carboxyimidazoles
- Wall, Schubert, and IlligCarl (2008) reported the synthesis of potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl} -1 H-imidazole-2-carboxylate. This study showcases the compound's use in creating cyano-substituted imidazoles, an important step in chemical synthesis (Wall, Schubert, & IlligCarl, 2008).
Synthesis of Thieno-Extended Purines
- Hawkins, Iddon, and Longthorne (1995) synthesized 1-Benzyl-4-bromoimidazole-5-carbonitriles using a method resistant to nucleophilic displacement, showing the compound's role in the synthesis of complex imidazole derivatives (Hawkins, Iddon, & Longthorne, 1995).
Antioxidant and Antimicrobial Activities
- Bassyouni et al. (2012) synthesized a series of imidazole derivatives, including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, and evaluated their antioxidant and antimicrobial activities. This study highlights the potential of these compounds in pharmaceutical applications (Bassyouni et al., 2012).
Nucleoside Synthesis
- Gosselin, Imbach, Townsend, and Panzica (1979) demonstrated the synthesis of nucleosides using the trimethylsilyl derivative of imidazole-2-thione. This showcases the compound's use in nucleoside synthesis, an important area in medicinal chemistry (Gosselin, Imbach, Townsend, & Panzica, 1979).
Protecting Group in Lithiation Reactions
- Fugina, Holzer, and Wasicky (1992) found that the [2-(trimethylsilyl)ethoxy]methyl function serves as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles. This highlights the compound's utility in protecting sensitive groups during complex chemical reactions (Fugina, Holzer, & Wasicky, 1992).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3OSi/c1-16(2,3)5-4-15-8-14-7-9(6-12)13-10(14)11/h7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLFZSWZSHTGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

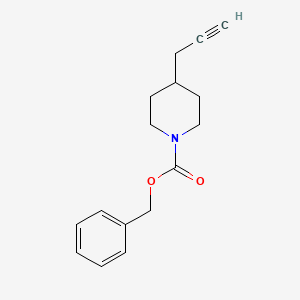
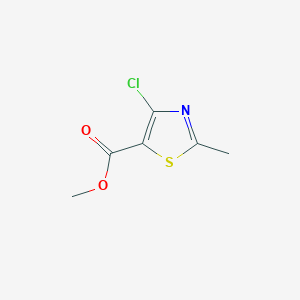
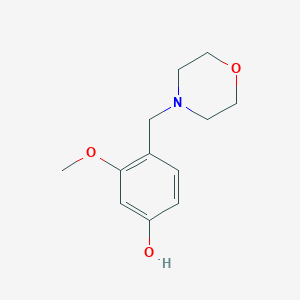
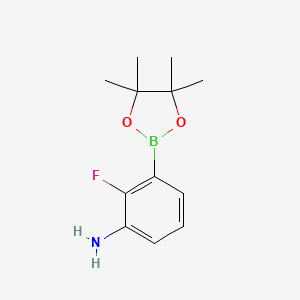
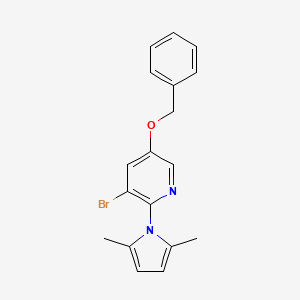
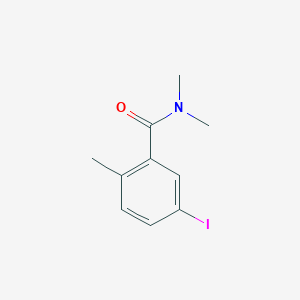
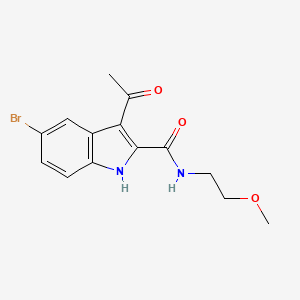
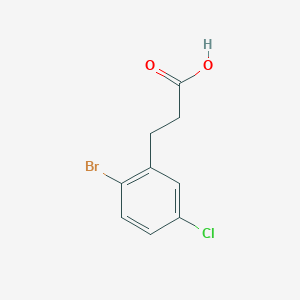
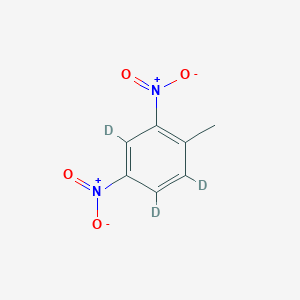
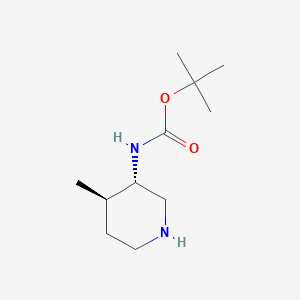
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)
